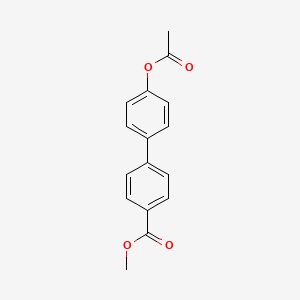
Methyl 4-acetoxy-4'-biphenylcarboxylate
Description
Methyl 4-acetoxy-4'-biphenylcarboxylate is a biphenyl-based ester derivative characterized by an acetoxy group (-OAc) at the 4-position of one phenyl ring and a methyl ester (-COOCH₃) at the 4'-position of the adjacent phenyl ring. This compound is synthesized via esterification of 4-acetoxy-4'-biphenylcarboxylic acid with diazomethane . It has been investigated for applications in liquid crystal technology due to its molecular polarity, resonance properties, and ability to stabilize smectic B (SB) phases in liquid crystalline systems .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 4-(4-acetyloxyphenyl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
QLLMDUIBWIKULB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Liquid Crystal Research
(a) 4-n-Alkoxyphenyl-4’-Octyloxybiphenyl-4-Carboxylate
- Structure : Features a biphenyl core with alkoxy (-OR) and octyloxy (-OC₈H₁₇) substituents.
- Phase Behavior : Exhibits SB phases due to electronic resonance in the biphenylcarboxylate group, which enhances dipole-dipole interactions. This resonance is absent in analogues like UPBV-series compounds, leading to different phase stability (e.g., Sc* phases in UPBV) .
(b) (S)-3-Methyl-2-Chlorobutyl 4-(4'-Octylcarbonyloxy)Biphenylcarboxylate
- Structure : Contains a chlorobutyl ester and an octylcarbonyloxy group.
- Dielectric Properties : Demonstrates a dielectric constant ~3× higher than DOBAMBC (a benchmark ferroelectric liquid crystal), attributed to its polar substituents .
- Response Speed : Exhibits sharp optical contrast and rapid switching under electric fields, outperforming Methyl 4-acetoxy-4'-biphenylcarboxylate in display applications .
(c) Methyl 4'-Methylbiphenyl-2-Carboxylate
Physicochemical Properties
Functional Group Impact on Performance
- Acetoxy Group: Enhances polarity and stabilizes SB phases via resonance (Figure 7 in ). However, it may reduce solubility in non-polar solvents compared to alkylated analogues.
- Chlorobutyl Ester : Introduces chirality and strong dipole moments, critical for ferroelectric behavior but increases synthetic complexity .
- Methyl Ester vs. Alkoxy Chains : Methyl esters provide rigidity, favoring ordered phases, while alkoxy chains improve solubility and lower phase transition temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


